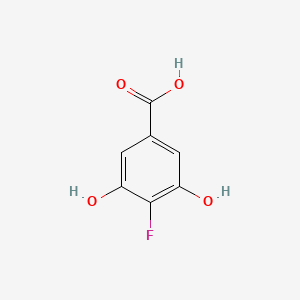

4-Fluoro-3,5-dihydroxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5FO4 |

|---|---|

Molecular Weight |

172.11 g/mol |

IUPAC Name |

4-fluoro-3,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H5FO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12) |

InChI Key |

IQKUTUDIIBDICB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 4 Fluoro 3,5 Dihydroxybenzoic Acid

De Novo Synthesis Approaches to the 4-Fluoro-3,5-dihydroxybenzoic Acid Core

The construction of the this compound molecule from basic precursors involves carefully orchestrated steps of fluorination, hydroxylation, and carboxylation.

Regioselective Fluorination Techniques for Benzoic Acid Precursors

Achieving the precise placement of a fluorine atom on a benzoic acid framework is a critical step. Various methods for the selective fluorination of aromatic systems have been developed. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used to introduce fluorine onto electron-rich aromatic rings. researchgate.net The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. For instance, hydroxyl and carboxyl groups can direct the incoming fluorine atom to specific positions.

Another approach involves nucleophilic aromatic substitution, where a leaving group, such as a nitro or chloro group, is displaced by a fluoride (B91410) ion. arkat-usa.orggoogle.com This method often requires harsh reaction conditions and the use of polar aprotic solvents. The choice of the fluorinating agent and the reaction conditions are crucial for achieving the desired regioselectivity and yield. researchgate.net

Controlled Hydroxylation and Carboxylation Methods

The introduction of hydroxyl and carboxyl groups onto the aromatic ring requires controlled and regioselective methods. The Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols, involves the reaction of a phenoxide with carbon dioxide under pressure and high temperature. nih.gov Enzymatic carboxylation presents a greener alternative, utilizing enzymes like hydroxybenzoic acid decarboxylases to catalyze the regioselective addition of a carboxyl group from bicarbonate. mdpi.comnih.gov

Similarly, controlled hydroxylation can be achieved through various methods. For instance, the anaerobic degradation of benzene (B151609) has been shown to involve an initial hydroxylation step. nih.gov Chemical methods often involve the use of strong oxidizing agents, but these can lack selectivity. A patent describes a method for synthesizing 3-hydroxy-4-fluorobenzoic acid from 4-fluorophenol (B42351) and potassium hydroxide, followed by the introduction of carbon dioxide. google.com

Multi-Step Organic Synthesis Pathways Utilizing Common Starting Materials

The synthesis of this compound often involves a multi-step pathway starting from readily available materials. For example, a synthetic route could start with a commercially available fluorinated phenol (B47542) or benzoic acid derivative. A plausible, though not explicitly documented, pathway could involve the fluorination of 3,5-dihydroxybenzoic acid or the hydroxylation and carboxylation of a fluorinated precursor.

Chemical Modifications and Functional Group Transformations of this compound

Once the core structure of this compound is obtained, its functional groups can be further modified to create a variety of derivatives with potentially new properties.

Derivatization of the Carboxylic Acid Moiety: Esterification and Amidation Reactions

The carboxylic acid group of this compound is a prime site for derivatization. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A more direct method for forming esters involves the conversion of the carboxylic acid to an acyl fluoride, which can then react with an alcohol. rsc.org

Amidation, the formation of an amide bond, is another common transformation. This can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). sigmaaldrich.com For example, 4-Fluoro-3-hydroxybenzoic acid has been reacted with various amino-purine derivatives using HBTU to form the corresponding amides. sigmaaldrich.com

Selective Protection and Deprotection Strategies for Phenolic Hydroxyl Groups

The presence of two phenolic hydroxyl groups in this compound necessitates the use of protecting groups to achieve selective modification of one hydroxyl group over the other. researchgate.net The choice of protecting group is critical and depends on the subsequent reaction conditions. libretexts.org

Common protecting groups for hydroxyls include ethers (e.g., benzyl (B1604629), silyl (B83357) ethers) and esters. libretexts.orgorganic-chemistry.org The acidity of the phenolic hydroxyls can influence the selectivity of protection. nih.gov For instance, in catechols, the 4-hydroxyl group can be selectively protected under certain conditions. nih.gov Selective deprotection is equally important and can be achieved under specific conditions that leave other protecting groups intact. For example, silyl ethers are typically removed under mild acidic conditions, while benzyl ethers can be cleaved by catalytic hydrogenation. libretexts.org These strategies allow for the precise chemical manipulation of the molecule.

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two hydroxyl groups, which are strong activating and ortho, para-directing groups. The fluorine atom is a deactivating but also an ortho, para-director, while the carboxylic acid group is a deactivating, meta-directing group. The interplay of these directing effects governs the regioselectivity of substitution reactions.

Given the electronic properties of the substituents, electrophilic attack is most likely to occur at the positions ortho to the powerfully activating hydroxyl groups. This would direct incoming electrophiles to the C2 and C6 positions. However, the C6 position is already substituted with a carboxyl group. Therefore, electrophilic substitution is anticipated to predominantly occur at the C2 position. The fluorine atom at C4 and the hydroxyl groups at C3 and C5 would sterically hinder attack at adjacent positions to some extent.

While specific literature on the substitution reactions of this compound is not extensively detailed, related chemistries of other fluorinated and polyhydroxylated benzoic acids provide insights. For instance, nucleophilic aromatic substitution reactions have been explored for various fluorinated aromatic compounds, such as the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, where reaction conditions determine the site of substitution. rsc.orgnih.gov In some cases, organometallic reagents like Grignard or organolithium reagents can displace a fluoro or methoxy (B1213986) group ortho to a carboxylic acid group. researchgate.net

Derivatives of fluorobenzoic acid can be synthesized through various reactions, such as the formation of amides and hydrazide-hydrazones, which can then be used to create other heterocyclic compounds like oxadiazoles. globalscientificjournal.comresearchgate.net

Chemo-Enzymatic and Biocatalytic Synthesis Methods for Fluorinated Aromatic Acids

The synthesis of fluorinated compounds, including aromatic acids, is of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnumberanalytics.comresearchgate.netnih.gov Biocatalytic and chemo-enzymatic methods offer sustainable and highly selective alternatives to traditional chemical synthesis, which often requires harsh reaction conditions. numberanalytics.comnumberanalytics.com These biological approaches utilize enzymes or whole microbial cells to catalyze the formation of carbon-fluorine bonds or to modify fluorinated precursors. numberanalytics.comresearchgate.net

A notable strategy combines the high selectivity of enzymes with chemical reactions. caltech.edu For example, a chemo-enzymatic approach can involve an initial enzymatic hydroxylation of a C-H bond on an aromatic ring, followed by a chemical deoxofluorination step to introduce the fluorine atom. caltech.edugrantome.com This method allows for the late-stage fluorination of complex molecules. grantome.com

Enzyme-Mediated Functionalizations and Stereoselective Syntheses

Enzymes offer a powerful tool for the selective functionalization of fluorinated aromatic compounds, often with high regio- and stereoselectivity. researchgate.netnih.govcaltech.edu A variety of enzyme classes have been employed for the synthesis of fluorinated molecules.

Cytochrome P450 Monooxygenases are particularly versatile. They can catalyze the hydroxylation of non-activated C-H bonds on aromatic rings, which can then be chemically converted to a C-F bond. caltech.edugrantome.com Directed evolution has been used to engineer P450 enzymes to achieve high yields and specific regioselectivity (ortho, meta, or para hydroxylation). grantome.com This chemo-enzymatic strategy has been successfully applied to various organic molecules. caltech.edu

Fluorinases are a unique class of enzymes capable of catalyzing the direct formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride ion. nih.govnih.gov While naturally rare, these enzymes are a key focus of research for developing direct biocatalytic fluorination methods. nih.govnumberanalytics.com However, challenges such as low catalytic rates and limited substrate scope are areas of active investigation. nih.govnih.gov

Other Enzymes in Fluorinated Compound Synthesis:

Aldolases , such as the type II pyruvate (B1213749) aldolase (B8822740) HpcH, can perform aldol (B89426) additions with β-fluoro-α-ketoacids to create enantiopure secondary or tertiary fluorides. researchgate.net

Methyltransferases that are dependent on S-adenosylmethionine (SAM) can be used for enzyme-catalyzed fluoromethylation when supplied with a fluorinated SAM analog. nih.gov

Multi-enzyme systems can be designed to perform cascade reactions for synthesizing complex fluorinated molecules. For example, a system combining an l-amino acid deaminase, an α-keto acid decarboxylase, and an aldehyde dehydrogenase has been used to convert m-fluoro-D/L-phenylalanine to m-fluoro-phenylacetic acid. nih.gov

The table below summarizes some examples of enzyme-mediated syntheses of fluorinated compounds.

| Enzyme Class | Substrate Example | Product Example | Key Finding |

| Cytochrome P450 | Flurbiprofen | Hydroxylated flurbiprofen | Engineered P450 BM3 can achieve high yield and regioselectivity in aromatic hydroxylation, a precursor step for chemical fluorination. grantome.com |

| Fluorinase | S-adenosyl-L-methionine (SAM) and F⁻ | 5'-Fluoro-5'-deoxyadenosine (5'-FDA) | Direct biocatalytic formation of a C-F bond. nih.gov |

| Aldolase | β-Fluoro-α-ketoacids and aldehydes | Enantiopure secondary or tertiary fluorides | Provides access to chiral fluorinated building blocks. researchgate.net |

| Multi-enzyme Cascade | m-Fluoro-D/L-phenylalanine | m-Fluoro-phenylacetic acid | A three-enzyme system successfully converted the substrate with 48% conversion in 24 hours. nih.gov |

Microbial Transformation Pathways for Related Fluoroaromatic Precursors

Whole microorganisms provide a valuable resource for the biotransformation of fluoroaromatic compounds, often mimicking mammalian metabolism. nih.govnih.gov These microbial systems can perform various modifications on fluorinated substrates, including hydroxylations, glycosylations, and reductions. nih.govmdpi.commdpi.com The ability of microbes to handle the toxicity of fluoride is a key aspect of their utility in this field. nih.gov

Several microbial species have been identified for their ability to transform or degrade fluoroaromatic compounds:

Pseudomonas putida has been studied for its ability to metabolize fluorinated compounds. nih.gov The enzymes involved in aromatic hydrocarbon metabolism in this bacterium, such as toluene (B28343) dioxygenase, can also recognize and transform polyfluorinated compounds. nih.gov

Fungal species like Aspergillus niger are widely used in biotransformation due to their diverse enzymatic machinery. nih.gov They can introduce functional groups to a carbon skeleton, leading to new metabolites that are difficult to obtain through chemical synthesis. nih.gov Entomopathogenic filamentous fungi, such as Isaria fumosorosea, have been shown to reduce and glycosylate substituted flavanones. mdpi.com

Arthrobacter species have been found to degrade fluorophenol via a monooxygenase to benzoquinone, which is then reduced to hydroquinone. scispace.com

The degradation pathways of fluoroaromatics often involve initial dioxygenase or hydroxylase attacks. For example, benzoate-1,2-dioxygenase can act on fluorobenzoates to produce fluorocatechols, which are intermediates in the degradation pathway. scispace.com The position of the fluorine atom on the aromatic ring significantly influences the metabolic route and the resulting products. scispace.com

The following table presents examples of microbial transformations of fluoroaromatic precursors.

| Microorganism | Substrate | Product(s) | Pathway/Reaction Type |

| Pseudomonas putida F1 | Polyfluorinated compounds (e.g., 1,2,4-trifluorobenzene) | Metabolites from dioxygenase activity | Induction of the tod operon and metabolism by toluene dioxygenase. nih.gov |

| Arthrobacter sp. | Fluorophenol | Hydroquinone | Degradation via a monooxygenase to benzoquinone followed by reduction. scispace.com |

| Fungi | Fluorotoluenes | 3-Fluorobenzoate, 3-Fluoro-4-hydroxybenzoate | Fungal biodegradation. scispace.com |

| Isaria fumosorosea KCH J2 | 8-Bromo-6-chloroflavanone | 8-Bromo-6-chloroflavan-4-ol 4′-O-β-D-(4″-O-methyl)-glucopyranoside | Reduction of carbonyl group and glycosylation. mdpi.com |

Biosynthesis and Natural Biotransformation Pathways Relevant to 4 Fluoro 3,5 Dihydroxybenzoic Acid

Natural Occurrence and Microbial Production of Dihydroxybenzoic Acids

Dihydroxybenzoic acids are a class of phenolic compounds found in various natural sources, including plants and microorganisms. nih.govnih.govwikipedia.org They are typically formed via the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds. wikipedia.org For instance, 2,3-dihydroxybenzoic acid is a well-known natural phenol (B47542) found in plants like Phyllanthus acidus and is utilized by bacteria in the production of siderophores—molecules that chelate iron for uptake. wikipedia.orgnih.gov The production of 2,3-dihydroxybenzoic acid is essential for the growth of certain bacteria, such as Brucella abortus, under iron-limiting conditions. nih.gov

Table 1: Examples of Naturally Occurring Dihydroxybenzoic Acids

| Compound Name | Natural Sources | Biological Role (if known) |

|---|---|---|

| 2,3-Dihydroxybenzoic Acid | Phyllanthus acidus, Salvinia molesta, Flacourtia inermis, various bacteria wikipedia.org | Precursor to siderophores (e.g., enterochelin) for iron acquisition wikipedia.orgsigmaaldrich.com |

| 2,5-Dihydroxybenzoic Acid (Gentisic acid) | Found in pistachio-based beverages mdpi.com | - |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic acid) | Found in pistachio-based beverages mdpi.com | - |

| 2,4-Dihydroxybenzoic Acid (β-Resorcylic acid) | Tea plants, coffee, red wine, cranberries, olives, avocados nih.gov | Plant metabolite nih.gov |

| 2,6-Dihydroxybenzoic Acid | Studied in mixed microbial cultures sigmaaldrich.com | - |

The isolation and identification of hydroxybenzoic acids from complex biological matrices is a critical step in their study. These compounds are present in a wide array of plant-based foods and materials. nih.govnih.gov For example, untargeted metabolomics of Sorghum halepense (Johnsongrass) using UHPLC-QTOF-MS analysis identified 13 different hydroxybenzoic acid derivatives in its inflorescences, leaves, and rhizomes. mdpi.com Similarly, various hydroxybenzoic acids, including 3,4-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, have been identified in pistachio-based beverages. mdpi.com

The standard methodology for their analysis involves extraction from the source material, followed by chromatographic separation and detection. Techniques such as high-performance liquid chromatography (HPLC) combined with diode-array detectors are commonly used for quantification, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides definitive identification and structural confirmation. researchgate.net

Dietary phenolic compounds, including hydroxybenzoic acids, undergo significant transformation by the gut microbiota. mdpi.comresearchgate.netconsensus.app While some absorption of these compounds can occur in the small intestine, the majority pass to the colon, where they are metabolized by a vast and complex community of microorganisms. ed.ac.ukresearchgate.net This microbial biotransformation changes the structure of the parent compounds, often breaking them down into smaller, more readily absorbed phenolic acids and lactone structures. mdpi.comresearchgate.net

The bioavailability and biological activity of phenolic compounds are heavily influenced by this metabolism. ed.ac.ukresearchgate.net The metabolites produced by the gut microbiota can enter systemic circulation and exert biological effects throughout the body. mdpi.comresearchgate.net The composition of an individual's gut microbiota can, therefore, significantly impact the metabolic fate of dietary phenolics and their ultimate health effects. mdpi.comed.ac.uk Research has shown that the intake of phenolic compounds can, in turn, modulate the composition of the gut microbiota itself, encouraging the growth of beneficial bacteria like Bifidobacterium and Lactobacillus. mdpi.com

Enzymatic Degradation and Biotransformation of Fluorinated Aromatic Compounds

The biodegradation of fluorinated aromatic compounds is a topic of significant environmental and biochemical interest. While organofluorine compounds are rare in nature, certain microorganisms have evolved enzymatic machinery capable of metabolizing them. nih.govnih.gov Monofluorinated aromatics, in particular, are known to be biodegradable. nih.gov For instance, some denitrifying organisms can mineralize 2- and 4-fluorobenzoate. researchgate.net However, to date, no fluoroaromatic natural products have been isolated, suggesting that pathways to create compounds like 4-fluoro-3,5-dihydroxybenzoic acid are not common in nature. nih.gov

The microbial degradation of aromatic compounds, including fluorinated variants, typically proceeds through an oxidative pathway. psu.edu A key strategy employed by aerobic bacteria is the hydroxylation of the aromatic ring to form a dihydroxy-aromatic intermediate, such as a catechol. psu.edu This step is crucial as it prepares the stable aromatic ring for subsequent cleavage. psu.edu

The oxygenolytic fission of these catecholic intermediates is catalyzed by a class of enzymes known as ring-cleaving dioxygenases. nih.gov These enzymes are broadly divided into two classes based on their mechanism:

Intradiol dioxygenases: These enzymes use a non-heme Fe(III) cofactor to cleave the bond between the two hydroxyl-bearing carbons of the aromatic ring (ortho-cleavage). nih.gov

Extradiol dioxygenases: These enzymes utilize a non-heme Fe(II) cofactor to cleave the ring at a bond adjacent to one of the hydroxyl groups (meta-cleavage). nih.gov

Extradiol dioxygenases are generally considered more versatile, acting on a wider range of substrates and participating in more diverse metabolic pathways. nih.gov The formation of a dihydroxy-aromatic moiety is a prerequisite for this oxidative ring cleavage. psu.edu

Table 2: General Mechanisms of Enzymatic Ring Cleavage

| Enzyme Class | Cofactor | Cleavage Position | Description |

|---|---|---|---|

| Intradiol Dioxygenases | Non-heme Fe(III) | Ortho (between hydroxyls) | Catalyzes fission of the C-C bond between the two hydroxyl groups of a catechol intermediate. nih.gov |

| Extradiol Dioxygenases | Non-heme Fe(II) | Meta (adjacent to hydroxyls) | Catalyzes fission of a C-C bond adjacent to the diol functionality. nih.gov |

The presence of a fluorine atom on an aromatic ring can significantly influence its interaction with enzymes. rsc.org Fluorine is highly electronegative, which can alter the electronic properties of the substrate and its binding affinity to an enzyme's active site. nih.gov This can either enhance or inhibit enzymatic activity.

In many cases, enzymes that process non-fluorinated substrates are unable to act on their fluorinated analogs. nih.govfu-berlin.de However, some enzymes exhibit a remarkable specificity for fluorinated compounds. A key example is fluoroacetyl-CoA thioesterase (FlK), which shows a catalytic efficiency for its fluorinated substrate that is 10,000-fold higher than for the non-fluorinated acetyl-CoA. nih.gov This high degree of selectivity is conferred by specific catalytic mechanisms that distinguish between the two substrates. nih.gov The study of how fluorine impacts molecular recognition is crucial for understanding enzyme catalysis and for the rational design of new biocatalysts. nih.govnih.gov

Although fluorine is rare in natural products, synthetic biology offers pathways to create novel fluorinated molecules. acs.orgresearchgate.net One successful strategy is the biosynthetic incorporation of fluorinated precursors into the metabolic pathways of microorganisms. nih.govacs.org This approach, sometimes called precursor-directed biosynthesis, involves feeding an engineered or wild-type organism a synthetic, fluorinated building block. acs.org

For example, by providing ortho- and meta-fluorophenylalanine to fermentation cultures of Trichoderma arundinaceum, researchers were able to produce new, fluorinated versions of the peptaibol alamethicin (B1591596) F50. acs.org Similarly, engineering the nonribosomal peptide synthetase (NRPS) enzyme GrsA through a single mutation (W239S) improved the incorporation of 4-fluoro-phenylalanine into the antimicrobial peptide gramicidin (B1672133) S. nih.govrsc.org These studies demonstrate the feasibility of using microbial biosynthetic machinery to create complex secondary metabolites containing fluorine, a strategy that could potentially be adapted for the synthesis of novel fluorinated benzoic acids. nih.govacs.org

Molecular and Cellular Mechanistic Investigations of 4 Fluoro 3,5 Dihydroxybenzoic Acid and Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acids

Elucidation of Fluorine's Positional and Electronic Effects on Bioactivity

The introduction of a fluorine atom into a bioactive molecule can have profound effects on its physicochemical properties and, consequently, its biological activity. In the context of 4-Fluoro-3,5-dihydroxybenzoic acid, the fluorine atom at the 4-position is expected to exert several key influences.

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This can alter the acidity of the carboxylic acid and the phenolic hydroxyl groups, which in turn can affect the molecule's ionization state at physiological pH and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The carbon-fluorine bond is also highly polarized and can participate in favorable electrostatic interactions with protein backbones.

Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation. This can lead to increased metabolic stability and a longer biological half-life. The relatively small size of the fluorine atom means that it can often be substituted for a hydrogen atom without causing significant steric hindrance, allowing the modified molecule to still fit within the binding pocket of a target receptor or enzyme.

Comparative Analysis of Dihydroxylation Patterns (e.g., with 3,5-Dihydroxybenzoic Acid)

A comparative analysis with its non-fluorinated parent compound, 3,5-dihydroxybenzoic acid (α-resorcylic acid), is essential to understand the specific contribution of the fluorine atom. 3,5-Dihydroxybenzoic acid is a known bioactive compound with established interactions with specific biological targets.

One of the most significant findings for 3,5-dihydroxybenzoic acid is its role as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. nih.gov HCA1 is predominantly expressed in adipocytes, and its activation leads to the inhibition of lipolysis. nih.gov Studies have shown that 3,5-dihydroxybenzoic acid is a specific agonist for HCA1 with an EC50 of approximately 150 μM. nih.gov This specificity is noteworthy as the related receptor, HCA2, is not activated by this compound. nih.gov

Another key biological activity of 3,5-dihydroxybenzoic acid is its ability to act as a competitive inhibitor of tyrosine phenol-lyase (TPL). nih.gov TPL is an enzyme found in certain gut bacteria that catalyzes the production of phenol (B47542) from L-tyrosine. nih.gov By inhibiting this enzyme, 3,5-dihydroxybenzoic acid can reduce the levels of phenol, a compound that has been implicated as a uremic toxin. nih.gov

The introduction of a fluorine atom at the 4-position in this compound would be expected to modulate these activities. The electron-withdrawing nature of fluorine could potentially alter the binding affinity for HCA1 or the inhibitory potency against TPL.

Molecular Interactions with Biological Macromolecules and Receptors

The biological activity of this compound is ultimately determined by its interactions with biological macromolecules such as receptors and enzymes.

Ligand-Receptor Binding Profiling (e.g., Hydroxycarboxylic Acid Receptors)

Based on the known activity of its parent compound, a primary area of investigation for this compound would be its binding profile with hydroxycarboxylic acid receptors. It is hypothesized that this compound would also act as an agonist for HCA1. The key interactions for the binding of 3,5-dihydroxybenzoic acid to HCA1 likely involve the carboxylate group and the two hydroxyl groups. The addition of a fluorine atom at the 4-position could potentially enhance binding affinity through favorable electrostatic interactions with the receptor's binding pocket.

| Compound | Target Receptor | Activity | EC50 (μM) |

|---|---|---|---|

| 3,5-Dihydroxybenzoic Acid | HCA1 (GPR81) | Specific Agonist | ~150 |

| This compound | HCA1 (GPR81) | Hypothesized Agonist | Not Determined |

Enzyme Modulation and Inhibition Kinetics

Following the discovery of 3,5-dihydroxybenzoic acid as a competitive inhibitor of tyrosine phenol-lyase (TPL), it is plausible that this compound would exhibit similar inhibitory activity. The inhibition of TPL by 3,5-dihydroxybenzoic acid suggests that the dihydroxybenzoyl scaffold is a good starting point for designing more potent inhibitors.

The fluorine substitution in this compound could influence its inhibitory kinetics. The increased acidity of the phenolic hydroxyls due to the electron-withdrawing fluorine atom might lead to stronger interactions with the enzyme's active site. Further kinetic studies would be necessary to determine the inhibition constant (Ki) and the precise mechanism of inhibition for the fluorinated compound.

| Compound | Enzyme Target | Inhibition Type | Inhibitory Potency |

|---|---|---|---|

| 3,5-Dihydroxybenzoic Acid | Tyrosine Phenol-Lyase (TPL) | Competitive | Effective Inhibitor |

| This compound | Tyrosine Phenol-Lyase (TPL) | Hypothesized Competitive Inhibitor | Not Determined |

Protein-Ligand Interaction Dynamics and Specificity

Computational modeling and biophysical techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) would be invaluable in characterizing the binding thermodynamics and kinetics of this compound with its target proteins. These studies would reveal the precise nature of the interactions, including the roles of hydrogen bonding, electrostatic interactions, and hydrophobic effects, and how the fluorine atom contributes to the binding affinity and specificity. Understanding these dynamics is critical for the rational design of more potent and selective analogues.

Investigation of Cellular Pathway Modulation

The biological activities of benzoic acid derivatives are of considerable interest in pharmacology and cell biology. While direct evidence for this compound is scarce, studies on its non-fluorinated counterpart, 3,5-DHBA, have revealed specific interactions with cellular signaling pathways and metabolic processes.

Research into the specific effects of this compound on gene expression and signal transduction is not yet available. However, the known interactions of its analogue, 3,5-dihydroxybenzoic acid, with a key signaling receptor provide a basis for understanding its potential mechanisms.

3,5-dihydroxybenzoic acid is a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81. nih.govnih.gov This G protein-coupled receptor is predominantly expressed in adipocytes. nih.gov The activation of HCA1 by its agonists initiates a signaling cascade that has significant downstream effects. Specifically, the binding of 3,5-DHBA to HCA1 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). medchemexpress.com This reduction in cAMP levels is a critical step in the regulation of various cellular functions.

The HCA1-mediated signaling by 3,5-DHBA has been shown to play a role in various physiological and pathological processes, including in the nervous system, the maintenance of cell stemness, and the regulation of carcinogenesis. nih.gov Malignant tumors, for instance, may utilize HCA1 expression to respond to 3,5-DHBA to support their growth. nih.gov

Table 1: Effects of 3,5-Dihydroxybenzoic Acid on Signal Transduction

| Compound | Target Receptor | Signaling Pathway Modulated | Downstream Effect |

| 3,5-Dihydroxybenzoic acid | HCA1 (GPR81) | Inhibition of adenylyl cyclase | Decrease in intracellular cAMP |

Data on this compound is not currently available in the scientific literature.

The regulation of metabolic processes by this compound remains an area for future investigation. However, the metabolic effects of its analogue, 3,5-dihydroxybenzoic acid, are well-documented, particularly concerning lipid metabolism.

The primary metabolic effect of 3,5-DHBA is the inhibition of lipolysis in adipocytes. nih.gov This action is mediated through its specific agonism of the HCA1 receptor. nih.gov By activating HCA1, 3,5-DHBA inhibits the breakdown of triglycerides into free fatty acids and glycerol. This has led to the suggestion that HCA1 agonists could be therapeutically useful for the treatment of dyslipidemia. nih.gov Studies have shown that 3,5-DHBA effectively inhibits lipolysis in wild-type mouse adipocytes, but not in adipocytes deficient in HCA1, confirming the specificity of this interaction. nih.gov

Beyond its effects on lipid metabolism, the activation of HCA1 by its natural ligand, lactate, suggests a potential role in the regulation of glucose metabolism. nih.gov As a specific agonist, 3,5-DHBA serves as a valuable tool for studying the in vivo functions of the HCA1 receptor. nih.gov

Table 2: Regulation of Metabolic Processes by 3,5-Dihydroxybenzoic Acid

| Compound | Cellular Process | Mechanism | Outcome |

| 3,5-Dihydroxybenzoic acid | Lipolysis in adipocytes | Specific agonism of HCA1 receptor | Inhibition of triglyceride breakdown |

Specific data on the regulation of metabolic processes by this compound is not currently available in the scientific literature.

Theoretical and Computational Chemistry of 4 Fluoro 3,5 Dihydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in modern chemistry for predicting molecular structures and reactivity. For a molecule like 4-Fluoro-3,5-dihydroxybenzoic acid, these methods would provide invaluable insights.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the optimized geometry of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would be essential to understand how the fluorine substituent and the hydroxyl groups influence the geometry of the benzoic acid backbone. However, specific studies applying DFT to this compound are not found in the reviewed literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

Frontier Molecular Orbital (HOMO-LUMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap generally implies higher reactivity. While this analysis is standard for many organic molecules, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported. chemrxiv.orgresearchgate.net

Electrostatic Potential (MEP) Surface Mapping for Molecular Recognition

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, such as hydrogen bonding and molecular recognition. An MEP map for this compound would highlight the reactive sites, but such a specific map is not available in the current body of research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with solvent molecules.

Investigation of Molecular Association in Various Solvents

MD simulations can be employed to study how molecules of this compound might associate with each other and with different solvent molecules. This is particularly relevant for understanding its solubility and aggregation behavior. Studies on other dihydroxybenzoic acids have shown complex patterns of molecular association, often driven by hydrogen bonding. mdpi.com However, no MD simulation studies have been published that specifically focus on this compound.

Ligand-Target Docking and Binding Energy Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, as it can elucidate the interaction between a ligand (in this case, potentially this compound) and a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a binding energy score.

While specific docking studies for this compound are not readily found, research on similar benzoic acid derivatives highlights the common procedures and potential interaction patterns. For instance, a study on various benzoic acid derivatives against the main protease of SARS-CoV-2 utilized molecular docking to identify potential inhibitors. mdpi.com In such studies, the three-dimensional structures of the ligands are optimized for their lowest energy conformers and then docked into the binding site of the target protein. mdpi.com The resulting poses are then scored based on the calculated binding energy, which estimates the strength of the interaction.

The binding energy is a critical parameter derived from docking simulations. It is typically calculated in kcal/mol and represents the free energy of binding of the ligand to the target. A more negative binding energy indicates a more stable complex and a higher binding affinity. For example, in a study of 5-O-Benzoylpinostrobin derivatives, the compound with the highest predicted affinity for the COX-2 receptor showed a more favorable binding energy compared to the native ligand, mefenamic acid. rsc.org

The interactions that contribute to the binding energy are also analyzed. These can include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The hydroxyl and carboxylic acid groups of this compound would be expected to act as both hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic ring of the benzoic acid core can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.

Electrostatic Interactions: The fluorine atom, being highly electronegative, can alter the electrostatic potential of the molecule, potentially leading to specific electrostatic interactions with the target.

To illustrate the type of data generated in such studies, the following table presents hypothetical binding energy predictions for this compound against various common biological targets, based on typical values seen for similar small molecules.

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5IKR | -7.8 | Arg120, Tyr355, Ser530 |

| Aldose Reductase | 1US0 | -6.5 | His110, Trp111, Tyr48 |

| Carbonic Anhydrase II | 2CBA | -7.2 | His94, His96, Thr199 |

This table is illustrative and does not represent actual experimental or published data for this compound.

Crystal Structure Prediction (CSP) and Polymorphism Studies of Related Hydroxybenzoic Acids

Crystal Structure Prediction (CSP) is a computational method that aims to predict the crystal structure of a compound from its molecular structure alone. This is particularly important in the pharmaceutical industry, as different crystal forms, or polymorphs, of a drug can have significantly different physical properties, such as solubility, stability, and bioavailability.

While specific CSP studies on this compound are not documented in the available literature, extensive research has been conducted on related hydroxybenzoic acids, such as m-hydroxybenzoic acid and p-hydroxybenzoic acid. These studies provide valuable insights into the methodologies used and the common polymorphic behaviors of this class of compounds.

A study on m-hydroxybenzoic acid (3-hydroxybenzoic acid) combined computational prediction with experimental investigation to identify a third polymorph. ossila.com The computational approach involved generating a crystal energy landscape, which plots the energies of many thousands of hypothetical crystal structures. ossila.com The structures at the lowest energies are considered the most likely to be observed experimentally.

Key findings from polymorphism studies of hydroxybenzoic acids include:

Multiple Polymorphs: Many hydroxybenzoic acids are known to exhibit polymorphism. For example, m-hydroxybenzoic acid has at least three known polymorphic forms. ossila.com

Hydrogen Bonding Motifs: The crystal packing is largely determined by hydrogen bonding interactions. In hydroxybenzoic acids, the carboxylic acid groups commonly form dimers or catemers (chains), while the hydroxyl groups can participate in further intermolecular hydrogen bonds. ossila.com

Thermodynamic Relationships: The relative stability of different polymorphs can be determined through a combination of computational energy rankings and experimental techniques like differential scanning calorimetry (DSC). nih.gov The relationships between polymorphs are often described as either enantiotropic (where the stability order changes with temperature) or monotropic (where one polymorph is always more stable). nih.gov

The following table summarizes some of the known polymorphic data for related hydroxybenzoic acids.

| Compound | Number of Known Polymorphs | Common Hydrogen Bonding Motifs | Thermodynamic Relationship |

| m-Hydroxybenzoic Acid | 3 | Carboxylic acid dimers, catemers | Monotropic relationship between forms I, II, and III. ossila.com |

| p-Hydroxybenzoic Acid | 2 | Carboxylic acid dimers | Studies suggest a complex relationship, with potential for proton disorder in the dimer motif. nih.gov |

These studies on related compounds suggest that a computational investigation of this compound would likely reveal a complex crystalline landscape with the potential for multiple polymorphs, driven by a variety of possible hydrogen bonding networks involving the carboxylic acid and hydroxyl groups, and influenced by the presence of the fluorine atom.

Advanced Analytical Methodologies for 4 Fluoro 3,5 Dihydroxybenzoic Acid Research

High-Resolution Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and purification of 4-Fluoro-3,5-dihydroxybenzoic acid from reaction mixtures and for the analysis of its metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in various samples. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of benzoic acid derivatives. oup.comekb.eg The separation of dihydroxybenzoic acid isomers, which have similar hydrophobic properties, can be challenging with single-retention-mechanism chromatography. sielc.com However, mixed-mode chromatography, which leverages small differences in both hydrophobic and ionic characteristics, allows for effective separation. sielc.com

For instance, a study on the separation of dihydroxybenzoic acid isomers used a Primesep D column with a mobile phase of acetonitrile (B52724) and a trifluoroacetic acid (TFA) buffer, demonstrating good selectivity and peak shape. sielc.com Another approach for separating dihydroxybenzoic acid isomers involves hydrogen-bonding mode chromatography on a SHARC 1 column, where separation is based on the accessibility of the hydroxyl groups. sielc.com The retention time in this method can be adjusted by varying the amounts of acetonitrile, methanol, and additives like formic acid. sielc.com A novel gradient reverse-phase HPLC method was developed for 2,4,6-trifluorobenzoic acid using a Zorbax SB-Aq column with a gradient mixture of a triethylamine (B128534) solution and an acetonitrile-methanol-water mixture, with detection at 205 nm. ekb.eg

Table 1: HPLC Methods for Dihydroxybenzoic Acid Isomer Separation

| Column | Mobile Phase | Detection | Reference |

| Primesep D | Acetonitrile, TFA Buffer | UV, 250 nm | sielc.com |

| SHARC 1 | Acetonitrile, Methanol, Formic Acid, Ammonium Formate | UV, 270 nm | sielc.com |

| Zorbax SB-Aq | Gradient of Triethylamine solution and Acetonitrile/Methanol/Water | UV, 205 nm | ekb.eg |

| Lichrocart C-18 | Acetonitrile/Water (8.5:1.5, v/v) | UV, 254 nm | researchgate.net |

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding irreversible sample adsorption. oup.com This makes it particularly suitable for the preparative isolation of isomers. A study successfully separated five dihydroxybenzoic acid isomers (2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dihydroxybenzoic acid) in a single step using an n-hexane–ethyl acetate–methanol–water (1:5:1.5:5, v/v/v/v) solvent system. oup.comnih.gov The use of a dual-rotation elution method significantly reduced the separation time and improved resolution. oup.comnih.gov The fractions were collected and analyzed by HPLC to confirm the identity and purity of the separated isomers. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. The resulting derivatives can then be separated by GC and identified by their mass spectra. GC-MS has been used to identify fluorobenzoic acids in various matrices, including tap water, after solid-phase extraction. ekb.eg The mass spectrum of a related compound, 4-hydroxybenzoic acid, shows a molecular ion peak at m/z 138. researchgate.net For 3,5-dihydroxybenzoic acid, GC-MS analysis reveals a top peak at m/z 154. nih.gov

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds.

¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms in a molecule. For dihydroxybenzoic acid isomers, the chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution pattern. For example, in 3,4-dihydroxybenzoic acid, the proton signals have been reported and used for its identification. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring and the carboxyl group are sensitive to the positions of the hydroxyl and fluorine substituents. For 3,4-dihydroxybenzoic acid, distinct signals for each carbon atom have been identified. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. researchgate.net The chemical shift of the fluorine atom in this compound would provide direct evidence of its presence and information about its electronic environment. The ¹⁹F NMR spectrum of the related compound 4-fluorobenzaldehyde (B137897) has been documented. rsc.org

Table 2: Representative NMR Data for Related Benzoic Acid Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 4-Fluorobenzaldehyde | ¹³C | CDCl₃ | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) | rsc.org |

| 4-Fluorobenzaldehyde | ¹⁹F | CDCl₃ | -102.4 | rsc.org |

| 3,4-Dihydroxybenzoic acid | ¹H | CD₃OD | 7.4 (d, J=2.0 Hz, H-2), 6.8 (d, J=8.2 Hz, H-5), 7.3 (dd, J=8.2, 2.0 Hz, H-6) | researchgate.net |

| 3,4-Dihydroxybenzoic acid | ¹³C | CD₃OD | 171.2 (COOH), 124.2 (C-1), 117.9 (C-2), 146.1 (C-3), 151.7 (C-4), 115.8 (C-5), 123.8 (C-6) | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. pnnl.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for the analysis of polar compounds like this compound, often in negative ion mode to generate deprotonated molecular ions [M-H]⁻. pnnl.gov The accurate mass of this compound (C₇H₅FO₃) is 156.0223. HRMS can confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm).

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the qualitative analysis of this compound, providing key information about its chemical bonds and electronic transitions.

Infrared (IR) Spectroscopy:

Key expected IR absorption bands for this compound include:

O-H Stretching (Phenolic and Carboxylic Acid): A broad absorption band is anticipated in the region of 3500-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of the phenol (B47542) and the carboxylic acid.

C=O Stretching (Carboxylic Acid): A strong, sharp absorption peak is expected around 1700-1670 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid.

C-F Stretching: A strong absorption band is predicted in the range of 1300-1100 cm⁻¹, which is indicative of the carbon-fluorine bond.

C=C Stretching (Aromatic Ring): Several medium to weak absorption bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

O-H Bending and C-O Stretching: These vibrations typically appear in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the molecule.

Interactive Data Table: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| Phenolic & Carboxylic O-H | 3500 - 2500 | Stretching |

| Carboxylic C=O | 1700 - 1670 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-F | 1300 - 1100 | Stretching |

UV-Visible Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound, when dissolved in a suitable solvent like methanol, is expected to show absorption maxima (λmax) characteristic of a substituted benzoic acid. The presence of hydroxyl and fluoro substituents on the aromatic ring will influence the position and intensity of these absorption bands.

Based on data for dihydroxybenzoic acid isomers, it is anticipated that this compound will exhibit absorption maxima in the UV region, likely between 250 nm and 300 nm. researchgate.net For instance, 3,5-dihydroxybenzoic acid shows a λmax around 275 nm. The addition of a fluorine atom may cause a slight shift in the absorption wavelength.

Interactive Data Table: Expected UV-Visible Spectral Data for this compound

| Compound | Solvent | Expected λmax (nm) |

| This compound | Methanol | ~250 - 300 |

Advanced Detection and Quantification in Complex Biological and Chemical Matrices

The detection and quantification of this compound in complex samples, such as biological fluids (plasma, urine) or environmental matrices, require highly sensitive and selective analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice for such applications.

While specific studies detailing the analysis of this compound in biological matrices are limited, methods developed for other fluorinated benzoic acids and phenolic compounds provide a strong framework for its quantification.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common technique for separating phenolic compounds. For the analysis of this compound, a C18 column would likely be employed. The mobile phase would typically consist of an aqueous component (often with a small amount of acid, such as formic or acetic acid, to suppress ionization) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from other components in a complex mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For highly sensitive and selective quantification, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the precise measurement of the target analyte even at very low concentrations. In LC-MS/MS, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then fragmented, and specific fragment ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces interference from the matrix.

The development of a robust LC-MS/MS method for this compound would involve optimizing several parameters, including:

Sample Preparation: Extraction of the analyte from the biological or chemical matrix is a critical first step. This may involve protein precipitation for plasma samples or solid-phase extraction (SPE) for urine or environmental samples to remove interfering substances and concentrate the analyte.

Chromatographic Conditions: Optimization of the HPLC column, mobile phase composition, and gradient profile is necessary to achieve good peak shape and separation from other matrix components.

Mass Spectrometry Parameters: The ionization source parameters (e.g., spray voltage, gas flows) and collision energy for fragmentation need to be optimized to maximize the signal of the target analyte.

While specific research on the quantification of this compound in complex matrices is not widely published, studies on similar compounds provide an indication of the expected performance of such a method. For example, LC-MS/MS methods for other small phenolic acids have achieved limits of detection (LOD) and limits of quantification (LOQ) in the low ng/mL range in biological fluids.

Interactive Data Table: Hypothetical LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| HPLC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray (ESI-) |

| Monitored Transition (MRM) | [M-H]⁻ → Fragment ion |

| Hypothetical LOQ | 1-10 ng/mL in plasma |

Development of Derivatives and Analogues of 4 Fluoro 3,5 Dihydroxybenzoic Acid As Research Scaffolds

Rational Design and Synthesis of Chemically Modified Analogues

The logical development of analogues of 4-fluoro-3,5-dihydroxybenzoic acid frequently entails precise alterations to its fundamental structure to augment particular characteristics like binding affinity, selectivity, or stability. A primary method for synthesizing these analogues is the deliberate placement of various functional groups at the locations of the phenolic hydroxyl and carboxylic acid.

A prevalent technique is the esterification of the carboxylic acid group and the etherification of the hydroxyl groups. For instance, the creation of different dialkoxy and diaryloxy derivatives has been examined for their potential use in liquid crystal technology. researchgate.net The synthesis process usually starts with safeguarding the hydroxyl groups, proceeds with altering the carboxylic acid, and concludes with deprotection.

Another significant focus of analogue development is the generation of building blocks for combinatorial chemistry and fragment-based drug discovery. researchgate.net A varied library of compounds can be produced by transforming the carboxylic acid into an amide or an ester and by selectively altering the hydroxyl groups. These libraries are subsequently evaluated for biological activity against a range of targets.

The synthesis of these analogues often relies on conventional organic chemistry reactions. For example, the Williamson ether synthesis is frequently employed to add alkyl or aryl groups to the phenolic hydroxyls. Amide bond formation is commonly realized using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The fluorine atom's presence can affect the aromatic ring's reactivity, a consideration that must be factored into the design of synthetic pathways. nih.gov

Table 1: Synthesis of this compound Analogues

| Analogue Type | Synthetic Strategy | Key Reagents | Potential Applications |

|---|---|---|---|

| Esters | Fischer Esterification | Alcohol, Acid Catalyst | Liquid Crystals, Prodrugs |

| Amides | Amide Coupling | Amine, DCC, EDC | Pharmacophores, Chemical Probes |

| Ethers | Williamson Ether Synthesis | Alkyl/Aryl Halide, Base | Liquid Crystals, Materials Science |

Exploration of Novel Pharmacophores and Chemical Probes Based on the this compound Motif

The this compound framework has been a cornerstone for crafting new pharmacophores and chemical probes aimed at interacting with particular biological targets. nih.gov The configuration of the hydroxyl groups and the carboxylic acid presents a vital recognition pattern for hydrogen bonding interactions with proteins and enzymes.

A significant application is in formulating inhibitors for bacterial enzymes. For example, derivatives of this compound have been explored as inhibitors of β-arylsulfotransferase IV (β-AST-IV). chemicalbook.com This enzyme is part of the sulfotransferase family, which is essential for a variety of biological functions, including detoxification and drug metabolism. The 3,5-dihydroxybenzoate (B8624769) core is believed to replicate the enzyme's natural substrate, and the fluorine atom may boost binding affinity through advantageous electrostatic interactions.

Moreover, the scaffold has been employed to fashion chemical probes for investigating biological phenomena. nih.gov By affixing a reporter group, such as a fluorescent tag or a biotin (B1667282) molecule, to the this compound core, researchers can observe and monitor the probe's location and interactions within a biological system. These probes are crucial instruments for identifying and validating targets in the process of drug discovery.

The creation of these pharmacophores and probes frequently incorporates computational modeling to forecast binding modes and affinities. Docking studies inform the design of analogues with enhanced interactions with the target protein. The most promising candidates are then synthesized, followed by an evaluation of their biological activity both in vitro and in vivo.

Table 2: Bioactive Derivatives of this compound

| Derivative Class | Target | Therapeutic Area |

|---|---|---|

| Benzoylaminoethylamino purines | β-arylsulfotransferase IV (β-AST-IV) | Not specified |

| Benzoylamino dodecylamino purines | β-arylsulfotransferase IV (β-AST-IV) | Not specified |

Applications in Supramolecular Chemistry and Materials Science

The capacity of this compound to engage in hydrogen bonding and other non-covalent interactions renders it a useful component in supramolecular chemistry and materials science. rsc.org The specific orientation of hydrogen bonds created by the hydroxyl and carboxylic acid groups facilitates the spontaneous organization of distinct supramolecular structures. nih.gov

In the domain of crystal engineering, the compound has been utilized to build metal-organic frameworks (MOFs) and networks held together by hydrogen bonds. researchgate.netrsc.org By linking the carboxylic acid group with metal ions, extensive three-dimensional structures with porous designs can be created. These materials show promise for uses in gas storage, separation, and catalysis. The fluorine atom can also engage in halogen bonding, offering another means to guide the self-assembly process. nih.govnih.gov

In the field of materials science, derivatives of this compound have been integrated into polymers and liquid crystals. For instance, ester derivatives of the compound have demonstrated liquid crystalline characteristics. researchgate.net The inflexible aromatic center and the adaptable side chains added through esterification aid in the creation of mesophases. The fluorine atom's presence can affect the stability of the mesophase and the dielectric qualities of the final materials. rsc.org

The production of these materials frequently includes the polymerization of monomers originating from this compound or the mixing of the compound with other polymers. The resulting materials are subsequently examined using methods like X-ray diffraction, differential scanning calorimetry (DSC), and polarizing optical microscopy to ascertain their structure and characteristics.

Future Research Directions and Emerging Paradigms in 4 Fluoro 3,5 Dihydroxybenzoic Acid Studies

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A complete understanding of the biological activities of 4-Fluoro-3,5-dihydroxybenzoic acid necessitates a holistic approach that moves beyond single-data-point analysis. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex interactions of this compound within biological systems. thermofisher.comnih.gov While specific multi-omics studies on this compound are not yet widely published, the application of these methodologies to similar compounds provides a clear roadmap for future investigations.

By simultaneously analyzing changes in genes, RNA transcripts, proteins, and metabolites in response to this compound, researchers can construct a comprehensive picture of its mechanism of action. nih.govnih.gov This multi-layered approach can help identify novel molecular targets, elucidate signaling pathways, and understand the off-target effects of the compound. For instance, transcriptomic and proteomic data can reveal which cellular pathways are perturbed by the compound, while metabolomic analysis can identify downstream biochemical changes. thermofisher.comnih.gov

The primary challenge in multi-omics research lies in the integration and interpretation of the vast and complex datasets generated. thermofisher.com Advanced bioinformatics and computational tools are essential to manage, analyze, and visualize this data, allowing for the identification of meaningful biological patterns and correlations. nih.govyoutube.com Future studies on this compound will likely leverage these data-intensive approaches to gain unprecedented insights into its biological functions, paving the way for more targeted and effective applications.

Table 1: Key Multi-Omics Technologies and Their Potential Application to this compound Research

| Omics Technology | Data Generated | Potential Insights for this compound |

| Genomics | DNA sequence variations | Identification of genetic predispositions that may influence individual responses to the compound. |

| Transcriptomics | RNA expression levels | Understanding of gene expression changes and pathways affected by the compound. |

| Proteomics | Protein abundance and modifications | Identification of protein targets and signaling networks modulated by the compound. |

| Metabolomics | Metabolite profiles | Elucidation of the metabolic fate of the compound and its impact on cellular metabolism. |

Advanced Computational and Machine Learning Approaches for Predictive Design

The fields of computational chemistry and machine learning are revolutionizing drug discovery and materials science. frontiersin.orgyoutube.com These approaches offer the potential to accelerate the design and optimization of novel compounds with desired properties, including derivatives of this compound. While specific computational models for this compound are not extensively documented, the principles of computer-aided drug design (CADD) are directly applicable. longdom.org

Advanced computational methods, such as molecular docking and molecular dynamics simulations, can predict how this compound and its analogs might interact with specific biological targets. frontiersin.orglongdom.org These simulations can provide insights into binding affinities and modes of action, guiding the synthesis of more potent and selective compounds. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of fluorinated benzoic acids with their biological activity, enabling the prediction of the properties of new, unsynthesized molecules. frontiersin.org

Machine learning algorithms are increasingly being used to analyze large datasets and identify complex patterns that are not apparent through traditional analysis. osti.govnih.gov In the context of this compound, machine learning models could be trained to predict various properties, such as solubility, toxicity, and metabolic stability, based on its molecular structure. nih.govresearchgate.net This predictive capability can significantly reduce the time and cost associated with experimental screening and lead optimization. As more data on fluorinated compounds becomes available, the accuracy and predictive power of these models will continue to improve, opening up new avenues for the rational design of novel therapeutic agents and functional materials.

Table 2: Computational and Machine Learning Tools for this compound Research

| Tool/Approach | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identifying potential protein targets and optimizing binding interactions. |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules. | Understanding the dynamic behavior of the compound in a biological environment. |

| QSAR Modeling | Relates chemical structure to biological activity. | Predicting the activity of new derivatives and guiding lead optimization. |

| Machine Learning | Algorithms that learn from data to make predictions. | Predicting physicochemical properties, toxicity, and metabolic fate. |

Green Chemistry Principles in the Sustainable Synthesis and Biotransformation of Fluorinated Benzoic Acids

The growing demand for environmentally friendly chemical processes has led to the widespread adoption of green chemistry principles. acs.orgsolubilityofthings.com These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency in chemical synthesis. researchgate.netyoutube.com While specific green synthesis routes for this compound are not extensively detailed in current literature, the application of these principles to the synthesis of other fluorinated benzoic acids provides a framework for future development. globalscientificjournal.comorgsyn.orgwikipedia.orgarkat-usa.orggoogle.com

One of the key tenets of green chemistry is the use of renewable feedstocks and biocatalysis. solubilityofthings.comyoutube.com The biotransformation of readily available starting materials using microorganisms or isolated enzymes offers a promising and sustainable alternative to traditional chemical synthesis. nih.govnih.gov Research has shown that certain microorganisms are capable of transforming fluorinated compounds, including the biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid. wikipedia.org Future research could explore the potential of engineered microorganisms to produce this compound through fermentation or other biocatalytic processes.

Another important aspect of green chemistry is the development of cleaner and more efficient synthetic routes. This includes the use of safer solvents, minimizing the use of protecting groups, and designing reactions with high atom economy. acs.orgskpharmteco.com The development of catalytic methods for the selective fluorination and functionalization of aromatic rings is an active area of research that could lead to more sustainable synthetic pathways for this compound. acs.org Furthermore, the study of the biodegradation and defluorination of fluorinated aromatic compounds is crucial for understanding their environmental fate and developing strategies for their remediation. nih.govasm.orgnih.gov

Table 3: Green Chemistry Principles and Their Relevance to this compound

| Green Chemistry Principle | Description | Application in the Context of this compound |

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.orgsolubilityofthings.com | Designing synthetic routes with high yields and minimal byproducts. |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgsolubilityofthings.com | Utilizing reactions that efficiently incorporate fluorine and hydroxyl groups. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. solubilityofthings.comyoutube.com | Exploring biocatalytic routes from renewable starting materials. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. solubilityofthings.com | Developing efficient catalytic methods for fluorination and hydroxylation. |

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3,5-dihydroxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves electrophilic fluorination or halogen exchange on a pre-functionalized benzoic acid scaffold. For example:

- Step 1 : Start with 3,5-dihydroxybenzoic acid. Protect hydroxyl groups using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions .

- Step 2 : Fluorination via nucleophilic substitution (e.g., using KF/18-crown-6 in DMF at 80–100°C) or electrophilic agents like Selectfluor® in acetonitrile .

- Step 3 : Deprotection under mild acidic conditions (e.g., HCl in THF/water) to yield the final product.

Key Variables : - Temperature >100°C risks decarboxylation.

- Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may require rigorous drying .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO to observe hydroxyl protons (δ 10–12 ppm) and fluorine coupling (³J~8–10 Hz for aromatic F). ¹⁹F NMR confirms fluorination (δ -110 to -120 ppm for aromatic F) .

- IR Spectroscopy : Detect carboxylic acid (C=O stretch ~1680 cm⁻¹) and hydroxyl groups (broad band ~3200 cm⁻¹).

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and carboxyl groups) .

Q. How does the fluorine substitution at the 4-position influence the compound’s solubility and stability?

- Methodological Answer : Fluorine’s electronegativity increases hydrophilicity but reduces pKa of adjacent hydroxyl groups (e.g., pKa ~8.5 vs. ~10 for non-fluorinated analogs). This enhances water solubility at physiological pH but may decrease stability in acidic conditions due to protonation-driven degradation . Stability assays (HPLC at varying pH) are recommended for formulation studies .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography regarding hydrogen-bonding patterns be resolved?

- Methodological Answer : NMR detects dynamic hydrogen bonds in solution, while X-ray captures static crystal packing. To reconcile discrepancies:

- Perform variable-temperature NMR to assess bond lability.

- Use DFT calculations (e.g., B3LYP/6-31G*) to model intermolecular interactions and compare with crystallographic data .

Example: In 3,5-dihydroxybenzoic acid derivatives, intramolecular H-bonds dominate in solution, whereas intermolecular bonds form in crystals .

Q. What strategies mitigate byproduct formation during fluorination of 3,5-dihydroxybenzoic acid precursors?

- Methodological Answer : Common byproducts include di-fluorinated isomers and decarboxylated products. Mitigation strategies:

Q. What computational models predict the biological activity of this compound against bacterial enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like DHQase (dehydroquinate synthase). Key steps:

Q. How do phase solubility studies inform the formulation of this compound for in vivo delivery?

- Methodological Answer : Phase solubility diagrams (Higuchi method) identify optimal cyclodextrin complexes or co-solvents. For example:

- β-cyclodextrin increases solubility 5-fold in aqueous buffers (pH 7.4).

- Co-solvents like PEG-400 reduce aggregation in pharmacokinetic studies .

Q. Which enzymatic assays best assess the inhibition potential of this compound against COX-2 or tyrosinase?

- Methodological Answer :

- COX-2 Inhibition : Use a fluorometric assay (Cayman Chemical Kit) with arachidonic acid substrate. Monitor PGE₂ production via ELISA .

- Tyrosinase Inhibition : Spectrophotometrically track L-DOPA oxidation (λ = 475 nm) with mushroom tyrosinase. IC₅₀ values correlate with hydroxyl group coordination to copper centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.